JAK1/JAK2 Selectivity Profile Quantitatively Distinguished from Tofacitinib and Upadacitinib
Baricitinib demonstrates a balanced JAK1/JAK2 inhibition profile (IC50: JAK1 = 5.9 nM, JAK2 = 5.7 nM) with >100-fold selectivity over JAK3 (IC50 >400 nM) and ~10-fold over TYK2 (IC50 = 53 nM) in cell-free enzymatic assays [1]. This profile contrasts with tofacitinib (JAK1/3 selective; JAK1 IC50 = 15 nM, JAK3 IC50 = 45 nM) and upadacitinib (JAK1 selective; JAK1 IC50 = 43 nM, JAK2 IC50 = 200 nM, ~74-fold selective) [2][3]. In cell-based assays, baricitinib inhibits JAK1/JAK2 paired signaling (IC50 = 32.8 nM) and JAK1/JAK3 signaling (IC50 = 55.4 nM), indicating a broader inhibitory profile than filgotinib, which shows minimal JAK2/3 pathway inhibition at clinical exposures [4].
| Evidence Dimension | JAK isoform inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | JAK1 = 5.9 nM; JAK2 = 5.7 nM; JAK3 >400 nM; TYK2 = 53 nM |
| Comparator Or Baseline | Tofacitinib: JAK1 = 15 nM, JAK2 = 71 nM, JAK3 = 45 nM; Upadacitinib: JAK1 = 43 nM, JAK2 = 200 nM; Filgotinib: JAK1 = 10 nM, JAK2 = 28 nM, JAK3 = 810 nM |
| Quantified Difference | Baricitinib JAK1/2 IC50 ratio ≈ 1:1 vs. tofacitinib JAK1/3 ratio ≈ 1:3 vs. upadacitinib JAK1/2 ratio ≈ 1:4.7 |
| Conditions | Cell-free enzymatic assays (TR-FRET); recombinant kinase domains |
Why This Matters
The balanced JAK1/JAK2 inhibition predicts distinct cytokine suppression profiles that may favor baricitinib in diseases driven by both IL-6 (JAK1/2) and GM-CSF (JAK2/2) pathways.
- [1] Fridman JS, Scherle PA, Collins R, et al. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. J Immunol. 2010;184(9):5298-5307. View Source
- [2] Clark JD, Flanagan ME, Telliez JB. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. J Med Chem. 2014;57(12):5023-5038. View Source
- [3] Parmentier JM, Voss J, Graff C, et al. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatol. 2018;2:23. View Source
- [4] Traves PG, Murray B, Campigotto F, et al. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling. Ann Rheum Dis. 2021;80(7):865-875. View Source
